molecular formula C19H12IN5NaO8S2 B1684172 WST-1 CAS No. 150849-52-8

WST-1

Cat. No.: B1684172
CAS No.: 150849-52-8
M. Wt: 652.4 g/mol
InChI Key: XNCFFHPDHZIISK-UHFFFAOYSA-N
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Description

WST-1 is a highly sensitive tetrazolium reagent. It is known for producing a water-soluble formazan dye, which is dark red in color, in the presence of NADH and cell proliferation assays due to cleavage by mitochondrial dehydrogenase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WST-1 involves the reaction of 4-iodoaniline with 4-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the sulfonation of the benzene ring to introduce the disulfonate groups.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification through crystallization and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

WST-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound.

Scientific Research Applications

WST-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and assays.

    Biology: Employed in cell proliferation assays to measure cell viability and growth.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of WST-1 involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction leads to the formation of a water-soluble formazan dye, which can be measured spectrophotometrically. The molecular targets include mitochondrial enzymes, and the pathways involved are related to cellular respiration and energy production.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Chloride: Similar in structure but lacks the disulfonate groups.

    Iodonitrotetrazolium Chloride: Another tetrazolium salt used in biochemical research.

Uniqueness

WST-1 is unique due to its disulfonate groups, which enhance its solubility in water and make it particularly useful in aqueous assays. This property distinguishes it from other similar compounds and broadens its range of applications.

Properties

CAS No.

150849-52-8

Molecular Formula

C19H12IN5NaO8S2

Molecular Weight

652.4 g/mol

IUPAC Name

sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C19H12IN5O8S2.Na/c20-12-1-3-13(4-2-12)23-21-19(22-24(23)14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11H,(H-,28,29,30,31,32,33);

InChI Key

XNCFFHPDHZIISK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+]

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-])I.[Na]

Appearance

Solid powder

150849-52-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WST-1;  WST 1;  WST1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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